molecular formula C10H9N3O B048539 1-Methyl-4-phenyl-5-nitrosoimidazole CAS No. 111380-08-6

1-Methyl-4-phenyl-5-nitrosoimidazole

Cat. No. B048539
M. Wt: 187.2 g/mol
InChI Key: GFYCENKHMQJSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-phenyl-5-nitrosoimidazole (MPNI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitrosoimidazole derivative that is known to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-phenyl-5-nitrosoimidazole involves the selective inhibition of nNOS. This inhibition occurs through the formation of a stable complex between 1-Methyl-4-phenyl-5-nitrosoimidazole and the heme group of nNOS. The formation of this complex prevents the binding of L-arginine to nNOS, which is a necessary step in the production of NO.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Methyl-4-phenyl-5-nitrosoimidazole are primarily related to its ability to selectively inhibit nNOS. This inhibition can lead to a decrease in the production of NO, which is a key signaling molecule in the nervous system. 1-Methyl-4-phenyl-5-nitrosoimidazole has been shown to have neuroprotective effects in a variety of animal models of neurological disease, including Parkinson's disease and stroke.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-4-phenyl-5-nitrosoimidazole in lab experiments is its selectivity for nNOS. This selectivity allows researchers to specifically target this enzyme without affecting other NO synthase enzymes. However, one limitation of using 1-Methyl-4-phenyl-5-nitrosoimidazole is its potential toxicity. 1-Methyl-4-phenyl-5-nitrosoimidazole has been shown to be toxic to certain cell types at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving 1-Methyl-4-phenyl-5-nitrosoimidazole. One area of interest is the development of more selective nNOS inhibitors that have fewer potential side effects. Another area of interest is the study of the neuroprotective effects of 1-Methyl-4-phenyl-5-nitrosoimidazole in more complex animal models of neurological disease. Additionally, the use of 1-Methyl-4-phenyl-5-nitrosoimidazole in combination with other drugs or therapies is an area of potential future research.

Synthesis Methods

The synthesis of 1-Methyl-4-phenyl-5-nitrosoimidazole involves the reaction of 1-methyl-4-phenyl-5-nitroimidazole with nitrous acid. This reaction results in the formation of 1-Methyl-4-phenyl-5-nitrosoimidazole, which is a yellow crystalline solid. The purity of 1-Methyl-4-phenyl-5-nitrosoimidazole can be improved using recrystallization techniques.

Scientific Research Applications

1-Methyl-4-phenyl-5-nitrosoimidazole has been extensively studied for its potential applications in scientific research. It has been used as a tool for the identification and characterization of nitric oxide (NO) synthase enzymes. 1-Methyl-4-phenyl-5-nitrosoimidazole is known to selectively inhibit the activity of neuronal NO synthase (nNOS) without affecting the activity of endothelial NO synthase (eNOS) or inducible NO synthase (iNOS).

properties

IUPAC Name

1-methyl-5-nitroso-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYCENKHMQJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149613
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenyl-5-nitrosoimidazole

CAS RN

111380-08-6
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-phenyl-5-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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